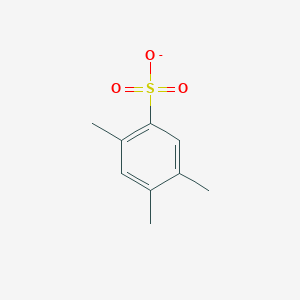![molecular formula C23H23N3O4S B280706 6-{[4-(2-methoxyphenyl)-1-piperazinyl]sulfonyl}-1-methylbenzo[cd]indol-2(1H)-one](/img/structure/B280706.png)
6-{[4-(2-methoxyphenyl)-1-piperazinyl]sulfonyl}-1-methylbenzo[cd]indol-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-{[4-(2-methoxyphenyl)-1-piperazinyl]sulfonyl}-1-methylbenzo[cd]indol-2(1H)-one, also known as SB-269970, is a selective serotonin 5-HT7 receptor antagonist. It has attracted much attention in the scientific community due to its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Mechanism of Action
6-{[4-(2-methoxyphenyl)-1-piperazinyl]sulfonyl}-1-methylbenzo[cd]indol-2(1H)-one exerts its pharmacological effects by selectively blocking the 5-HT7 receptor, which is involved in the regulation of various physiological and behavioral processes, including circadian rhythm, sleep, mood, and cognition. By blocking this receptor, this compound modulates the activity of various neurotransmitters, including serotonin, dopamine, and glutamate, which are implicated in the pathophysiology of various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to modulate various biochemical and physiological processes in the brain, including the regulation of gene expression, protein synthesis, and synaptic plasticity. It has also been shown to regulate the release of various neurotransmitters, including serotonin, dopamine, and glutamate, which are implicated in the regulation of mood, cognition, and behavior.
Advantages and Limitations for Lab Experiments
One of the main advantages of 6-{[4-(2-methoxyphenyl)-1-piperazinyl]sulfonyl}-1-methylbenzo[cd]indol-2(1H)-one is its selectivity for the 5-HT7 receptor, which minimizes the potential for off-target effects. This makes it a useful tool for studying the role of the 5-HT7 receptor in various physiological and behavioral processes. However, one of the limitations of this compound is its relatively low potency, which can limit its effectiveness in certain experimental paradigms.
Future Directions
There are several future directions for research on 6-{[4-(2-methoxyphenyl)-1-piperazinyl]sulfonyl}-1-methylbenzo[cd]indol-2(1H)-one, including the development of more potent and selective 5-HT7 receptor antagonists, the investigation of its potential therapeutic applications in various neurological and psychiatric disorders, and the elucidation of its molecular mechanisms of action. Additionally, the role of the 5-HT7 receptor in various physiological and behavioral processes, including circadian rhythm, sleep, and memory, warrants further investigation.
Synthesis Methods
The synthesis of 6-{[4-(2-methoxyphenyl)-1-piperazinyl]sulfonyl}-1-methylbenzo[cd]indol-2(1H)-one involves several steps, including the reaction of 4-(2-methoxyphenyl)piperazine with 2-chlorobenzoic acid, followed by cyclization and sulfonation. The final product is obtained through recrystallization and purification.
Scientific Research Applications
6-{[4-(2-methoxyphenyl)-1-piperazinyl]sulfonyl}-1-methylbenzo[cd]indol-2(1H)-one has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including depression, anxiety, schizophrenia, and cognitive impairment. It has been shown to improve memory and learning in animal models of Alzheimer's disease and to reduce anxiety-like behaviors in rodents.
Properties
Molecular Formula |
C23H23N3O4S |
|---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
6-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl-1-methylbenzo[cd]indol-2-one |
InChI |
InChI=1S/C23H23N3O4S/c1-24-19-10-11-21(16-6-5-7-17(22(16)19)23(24)27)31(28,29)26-14-12-25(13-15-26)18-8-3-4-9-20(18)30-2/h3-11H,12-15H2,1-2H3 |
InChI Key |
ITIXPPCFQQTDCH-UHFFFAOYSA-N |
SMILES |
CN1C2=C3C(=C(C=C2)S(=O)(=O)N4CCN(CC4)C5=CC=CC=C5OC)C=CC=C3C1=O |
Canonical SMILES |
CN1C2=C3C(=C(C=C2)S(=O)(=O)N4CCN(CC4)C5=CC=CC=C5OC)C=CC=C3C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(4-Chlorophenyl)-2-oxoethyl]isoquinolinium](/img/structure/B280623.png)
![3-(Aminocarbonyl)-1-[2-(4-bromophenyl)-2-oxoethyl]pyridinium](/img/structure/B280624.png)



![3-[2-(4-bromophenyl)-2-oxoethyl]-1-methyl-1H-imidazol-3-ium](/img/structure/B280630.png)


![Ethyl 4-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B280637.png)

![6-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B280640.png)
![N-methyl-2-oxo-N-[2-(2-pyridinyl)ethyl]-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280641.png)
![6-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}benzo[cd]indol-2(1H)-one](/img/structure/B280645.png)
![6-[(2,6-dimethylmorpholino)sulfonyl]benzo[cd]indol-2(1H)-one](/img/structure/B280646.png)
